dimethyl[2-(pyridin-4-yl)ethenyl]amine
Description
Its structure can be represented as $ N,N $-dimethyl-2-(pyridin-4-yl)ethenamine, with the double bond in the ethenyl group enabling conjugation between the pyridine ring and the dimethylamino group. This conjugation influences electronic properties, such as absorption spectra and redox behavior, making it relevant in materials science and pharmaceutical research .
Properties
CAS No. |
263359-20-2 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-(pyridin-4-yl)ethenyl]amine typically involves the reaction of pyridine derivatives with dimethylamine. One common method is the condensation reaction between 4-vinylpyridine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(pyridin-4-yl)ethenyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce ethyl-substituted derivatives .
Scientific Research Applications
Dimethyl[2-(pyridin-4-yl)ethenyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl[2-(pyridin-4-yl)ethenyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules, focusing on substituent positions, electronic effects, and applications. Key analogs include:
Pyridine Substituent Position Variants
- Dimethyl[(E)-2-(pyridin-2-yl)ethenyl]amine ():
The pyridin-2-yl substituent alters the electronic distribution due to the nitrogen atom’s position. Pyridin-2-yl derivatives often exhibit stronger intramolecular charge transfer compared to pyridin-4-yl analogs, affecting fluorescence and reactivity . - Dimethyl[(E)-2-(3-nitropyridin-4-yl)ethenyl]amine (CAS 64679-69-2, ): The nitro group at the pyridine’s 3-position introduces electron-withdrawing effects, reducing electron density on the ethenyl bridge.
Extended Conjugated Systems
- 9-Butyl-6-[2-(pyridin-4-yl)ethenyl]carbazol-3-amine (): The carbazole moiety extends conjugation, leading to redshifted absorption/emission spectra. The crystal structure (space group $ P2_1/c $, $ Z = 8 $) reveals weak N–H⋯N hydrogen bonding, influencing solid-state packing and stability. The dimethylamino group in the target compound lacks such extensive π-system interactions, resulting in lower melting points and solubility differences .
Heterocyclic Modifications
- Dimethyl[(1E)-2-(8-nitroquinolin-7-yl)ethenyl]amine (): Substituting pyridine with quinoline (a larger aromatic system) enhances lipophilicity and alters UV-Vis absorption. The nitro group further modifies electronic properties, as evidenced by its classification as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) .
Amine Group Variations
- N-[2-(Dimethylamino)ethyl]pyridin-2-amine (): This compound replaces the ethenyl bridge with a single-bonded ethyl group, reducing conjugation. The diminished electronic interaction between the pyridine and dimethylamino groups results in weaker fluorescence and altered basicity compared to the target compound .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Pyridine Position | Substituent | Conjugation Length | Key Property Differences |
|---|---|---|---|---|
| Dimethyl[2-(pyridin-4-yl)ethenyl]amine | 4 | None | Moderate | Balanced electron donation via dimethylamine |
| Dimethyl[(E)-2-(pyridin-2-yl)ethenyl]amine | 2 | None | Moderate | Enhanced intramolecular charge transfer |
| Dimethyl[(E)-2-(3-nitropyridin-4-yl)ethenyl]amine | 4 | 3-Nitro | Moderate | Increased electrophilicity |
| 9-Butyl-6-[2-(pyridin-4-yl)ethenyl]carbazol-3-amine | 4 | Carbazole | Extended | Redshifted absorption, solid-state H-bonding |
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